molecular formula C21H18ClN3O4S2 B11264623 N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Cat. No.: B11264623
M. Wt: 476.0 g/mol
InChI Key: HEBVROBMDSAFRW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a complex organic compound with a unique structure that includes a thiophene ring, a sulfonamide group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide typically involves multiple steps, including the formation of the oxadiazole ring and the sulfonamide group. Common synthetic routes may involve the use of reagents such as thionyl chloride, methanesulfonyl chloride, and various catalysts to facilitate the reactions. The reaction conditions often include controlled temperatures, specific solvents, and purification steps to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors may be employed to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of halogenating agents, acids, or bases to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-3-chloropropanamide
  • N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)oxadiazole

Uniqueness

N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is unique due to its combination of functional groups and structural features. The presence of the thiophene ring, sulfonamide group, and oxadiazole ring provides distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C21H18ClN3O4S2

Molecular Weight

476.0 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

InChI

InChI=1S/C21H18ClN3O4S2/c1-13-6-4-5-7-15(13)20-23-21(29-24-20)19-18(10-11-30-19)31(26,27)25(2)14-8-9-17(28-3)16(22)12-14/h4-12H,1-3H3

InChI Key

HEBVROBMDSAFRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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